molecular formula C9H8ClF3N2S2 B1401858 (6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester CAS No. 1311279-27-2

(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester

Cat. No. B1401858
M. Wt: 300.8 g/mol
InChI Key: XQGYYUPCEGBDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester is a useful research compound. Its molecular formula is C9H8ClF3N2S2 and its molecular weight is 300.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Glucose-6-Phosphatase Inhibitory Activity

A series of compounds synthesized using pyridin-2-yl-dithiocarbamic acid methyl ester showed inhibitory activity against the glucose-6-phosphatase enzyme. This research highlights potential applications in medical research, particularly concerning metabolic processes and enzyme inhibition (Farhanullah et al., 2004).

Platinum(II) and Palladium(II) Complexes with Dithiocarbamates

Research on complexes formed by reacting dithiocarbamates with platinum and palladium showed significant in vitro cytostatic activity against human leukemic HL-60 and HeLa cells. This study provides insights into potential therapeutic applications, particularly in the field of cancer research (Faraglia et al., 2001).

Synthesis of Pyrazole Derivatives

The synthesis and structural analysis of pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, contribute to the development of new chemical entities. These compounds have potential applications in various scientific fields, including material science and pharmaceutical chemistry (Shen et al., 2012).

Antimicrobial Activity of Pyridine-Derived Schiff Bases

The synthesis of Schiff bases derived from pyridine showed significant antimicrobial activity, comparable to established antibiotics. This research is vital in the search for new antimicrobial agents, especially given the rising concern of antibiotic resistance (Al-Omar & Amr, 2010).

Pyrrolidine Dithiocarbamates of Pd(II)

The study of pyrrolidine dithiocarbamates of Pd(II) is crucial in understanding their behavior in solution and solid phase. Such studies have implications in material science, particularly in the synthesis and application of these compounds in various industrial processes (Faraglia et al., 2005).

properties

IUPAC Name

methyl N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N-methylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2S2/c1-15(8(16)17-2)7-4-5(9(11,12)13)3-6(10)14-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGYYUPCEGBDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)C(=S)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester
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(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester
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(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester
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(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester
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(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester
Reactant of Route 6
(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-dithiocarbamic acid methyl ester

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